molecular formula C10H6N2O4S B14709121 1-Diazonio-6-sulfonaphthalen-2-olate CAS No. 20680-44-8

1-Diazonio-6-sulfonaphthalen-2-olate

Cat. No.: B14709121
CAS No.: 20680-44-8
M. Wt: 250.23 g/mol
InChI Key: SELZCHZEHNXKAA-UHFFFAOYSA-N
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Description

1-Diazonio-6-sulfonaphthalen-2-olate is a diazonium salt derivative of naphthalene, characterized by a positively charged diazonium group (-N₂⁺) at position 1 and a sulfonate (-SO₃⁻) group at position 6 of the naphthalene ring. This compound belongs to a class of aromatic diazonium salts, which are widely used as intermediates in organic synthesis, particularly in azo coupling reactions to produce dyes and pigments . Its structure imparts high reactivity due to the electrophilic nature of the diazonium group, making it valuable for forming covalent bonds with electron-rich aromatic systems. However, diazonium salts are inherently unstable under ambient conditions, requiring low-temperature storage and careful handling to prevent decomposition .

Properties

CAS No.

20680-44-8

Molecular Formula

C10H6N2O4S

Molecular Weight

250.23 g/mol

IUPAC Name

1-diazonio-6-sulfonaphthalen-2-olate

InChI

InChI=1S/C10H6N2O4S/c11-12-10-8-3-2-7(17(14,15)16)5-6(8)1-4-9(10)13/h1-5H,(H-,13,14,15,16)

InChI Key

SELZCHZEHNXKAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2[N+]#N)[O-])C=C1S(=O)(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Diazonio-6-sulfonaphthalen-2-olate typically involves the diazotization of 6-amino-2-naphthalenesulfonic acid. The reaction is carried out under acidic conditions, usually with sodium nitrite and hydrochloric acid, to form the diazonium salt. The reaction conditions must be carefully controlled to ensure the stability of the diazonium group.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Diazonio-6-sulfonaphthalen-2-olate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted naphthalenes.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines, forming azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Diazonio-6-sulfonaphthalen-2-olate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: The compound can be used in biochemical assays and as a labeling reagent for proteins and nucleic acids.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Diazonio-6-sulfonaphthalen-2-olate involves its ability to form stable diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in. For example, in azo coupling reactions, the compound acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds.

Comparison with Similar Compounds

Key Differences :

  • Structural Features : This compound (CAS 25956-17-6) contains an azo group (-N=N-) bridging a naphthalene sulfonate and a substituted benzene ring (methoxy-methyl-sulfonated benzene), unlike the diazonium group in 1-Diazonio-6-sulfonaphthalen-2-olate .
  • Stability : The azo linkage confers greater thermal and photochemical stability compared to diazonium salts, making it suitable for applications in food dyes (e.g., Acid Food Yellow 3) .
  • Synthesis: Synthesized via diazo coupling between diazotized 4-amino-5-methoxy-2-methylbenzenesulfonic acid and 6-hydroxy-2-naphthalenesulfonic acid, followed by isolation as a disodium salt .
Property This compound Disodium 6-Hydroxy-5-[(4-Sulfophenyl)azo]-2-Naphthalenesulfonate
Functional Groups Diazonium (-N₂⁺), sulfonate (-SO₃⁻) Azo (-N=N-), sulfonate (-SO₃⁻), hydroxy (-OH)
CAS Number Not explicitly listed in evidence 25956-17-6 / 2783-94-0
Molecular Formula Likely C₁₀H₇N₂O₃S C₁₈H₁₄N₂Na₂O₈S₂
Applications Synthetic intermediate Food dye (Food Yellow 3), textile coloring
Stability Low (thermally labile) High (stable under processing conditions)

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

Key Differences :

  • Structural Features : This compound (CAS 842-18-2) lacks both diazonium and azo groups, featuring two sulfonate groups and a hydroxyl group on the naphthalene ring .
  • Reactivity : The absence of reactive nitrogen groups makes it less versatile in coupling reactions but more stable for industrial applications, such as surfactants or dispersants .

General Trends in Sulfonated Naphthalene Derivatives

Diazonium vs. Azo compounds (e.g., Food Yellow 3) are stable end-products used as dyes, leveraging their extended conjugation for vibrant colors .

Sulfonate Substitution :

  • Multiple sulfonate groups enhance water solubility, critical for dye applications. However, diazonium salts with sulfonate groups may still require stabilization via sodium or potassium counterions .

Research Findings and Industrial Relevance

  • Synthetic Utility : this compound’s reactivity is exploited in synthesizing azo dyes, but its instability necessitates in situ preparation .
  • Performance Metrics : Azo dyes exhibit superior lightfastness and washfastness compared to diazonium-derived colorants, which are rarely used directly in consumer products .

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